molecular formula C19H16BrClN2O2S B2931706 ethyl 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226451-27-9

ethyl 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No. B2931706
CAS RN: 1226451-27-9
M. Wt: 451.76
InChI Key: FBPMBOBWDKQELE-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. It is a thioester derivative of imidazole that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Catalytic Applications

Ionic Liquids and Ultrasonic Irradiation : Ionic liquids, specifically 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), have been highlighted for their role in the efficient synthesis of imidazole derivatives. The application of ultrasonic irradiation facilitates the one-pot, three-component synthesis of 2-aryl-4,5-diphenyl imidazoles, emphasizing the advantages of avoiding harmful catalysts and high yields at room temperature (Zang et al., 2010).

General Basic Catalysis for Ester Hydrolysis : The role of imidazole and related compounds in catalyzing ester hydrolysis through general basic catalysis has been documented. This mechanism, which differs significantly from enzyme-mediated reactions, underscores the utility of imidazole derivatives in synthetic chemistry (Bender & Turnquest, 1957).

Heterocyclic Syntheses

Synthesis of Polyfunctionally Substituted Derivatives : Research into the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various reagents to produce pyran, pyridine, and pyridazine derivatives expands the scope of heterocyclic chemistry. This demonstrates the versatility of these compounds in synthesizing complex heterocycles (Mohareb et al., 2004).

Glucosidase Inhibition Studies : Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines showcased potential biological activities, including enzyme inhibition. These findings highlight the broad applicability of thiazole derivatives in both synthetic and medicinal chemistry (Babar et al., 2017).

Antimicrobial Activities

Novel Dyes and Antibacterial Efficacy : The synthesis of novel 4-arylazo-3-methylthiophenes and their application as disperse dyes on polyester fabrics demonstrated not only their chemical utility but also their effective antibacterial properties against common pathogens (Gafer & Abdel‐Latif, 2011).

Thiazoles with Antimicrobial Activities : Thiazole derivatives have been synthesized with noted antimicrobial activities, further underscoring the potential of compounds with similar backbones in developing new antimicrobial agents (Wardkhan et al., 2008).

properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O2S/c1-2-25-18(24)12-26-19-22-11-17(13-3-5-14(20)6-4-13)23(19)16-9-7-15(21)8-10-16/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPMBOBWDKQELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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